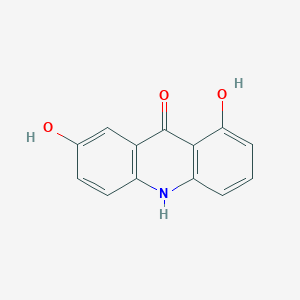

1,7-Dihydroxyacridone

Description

Contextual Significance of Acridone (B373769) Natural Products and Synthetic Analogs

Acridone and its derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest in academic and pharmaceutical research. rsc.org These compounds, both from natural sources and synthetic routes, exhibit a broad spectrum of biological activities. nih.govacs.org The core structure of acridone is a planar tricyclic ring, which facilitates intercalation with DNA and RNA, making these compounds potent agents in various therapeutic areas. rsc.orgijddr.in

Natural acridone alkaloids are found in various plant species and marine organisms. acs.orgencyclopedia.pub For instance, acronycine, isolated from the Australian scrub ash Baurella simplicifolia, has demonstrated a wide range of in vivo antineoplastic activity. acs.orgmdpi.com Similarly, glyfoline, derived from Glycosmis citrifolia, is a potent antineoplastic drug. mdpi.com These natural products have spurred the development of numerous synthetic acridone analogs with the aim of enhancing efficacy and reducing side effects. nih.gov

Synthetic acridone derivatives have been extensively studied for their potential as anticancer, antiviral, antimicrobial, antimalarial, and anti-inflammatory agents. rsc.orgjocpr.com The versatility of the acridone scaffold allows for a wide range of chemical modifications, leading to the synthesis of compounds with diverse pharmacological profiles. rsc.orgnih.gov Some synthetic analogs, such as amsacrine (B1665488) and its derivatives, have entered clinical trials, particularly for their activity as topoisomerase inhibitors. rsc.org The ability to modify the acridone structure has also led to the development of compounds targeting other biological pathways, such as STING (Stimulator of Interferon Genes) agonists for immunotherapy. nih.gov

Historical Perspectives of Acridone Chemical Biology Research

The history of acridine (B1665455), the parent compound of acridone, dates back to 1870 when it was first isolated from coal tar. scripps.eduwikipedia.org Initially, acridine derivatives were used as dyes and pigments in the 19th century. rsc.orgwikipedia.org Their medicinal applications began to be explored in the early 20th century. In 1912, Paul Ehrlich and his team proposed the use of acridines as antimicrobials. scripps.edu This led to the development of acriflavine, which was widely used as an antiseptic, particularly during World War I. scripps.edu

The discovery of the anticancer properties of acridine derivatives in the 1970s marked a significant turning point in acridone research. mostwiedzy.pl This led to intensive investigation into their mechanisms of action, revealing their ability to intercalate into DNA and inhibit enzymes like topoisomerase. rsc.orgnih.gov This understanding paved the way for the rational design and synthesis of numerous acridone analogs with improved therapeutic potential. nih.gov Over the years, research has expanded to explore their efficacy against a wide range of diseases, including viral infections and parasitic diseases. rsc.orgresearchgate.net

Scope and Research Focus on 1,7-Dihydroxyacridone within the Acridone Class

Within the broad class of acridones, this compound has emerged as a compound of interest in biochemical and medicinal research. biosynth.com While many acridone derivatives are synthesized in the laboratory, this compound has also been isolated as a natural product from Boronia lanceolata. biosynth.commedchemexpress.com

The primary research focus on this compound revolves around its role as a DNA intercalator. biosynth.com This property makes it a valuable tool for studying DNA-related cellular processes. biosynth.com Researchers are investigating its potential as a scaffold for developing new therapeutic agents, particularly in the fields of cancer research and genetic studies. biosynth.com Its ability to modulate biological pathways where DNA-interactive compounds play a role is a key area of investigation. biosynth.com Furthermore, derivatives of dihydroxyacridones, such as 1,3-dihydroxyacridone derivatives, have been studied for their potential as inhibitors of viral replication, including herpes simplex virus. conicet.gov.aritmedicalteam.plresearcher.life

Chemical Compound Information

Structure

3D Structure

Propriétés

IUPAC Name |

1,7-dihydroxy-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-7-4-5-9-8(6-7)13(17)12-10(14-9)2-1-3-11(12)16/h1-6,15-16H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKWBGSBYIZPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 1,7 Dihydroxyacridone

Established Synthetic Pathways for Acridones

The construction of the tricyclic acridone (B373769) framework can be achieved through several synthetic routes. The most classical and widely utilized method is the Ullmann condensation followed by a cyclization step. However, the often harsh conditions required for this sequence have prompted the development of alternative and milder methodologies.

Ullmann Condensation and Subsequent Cyclization Approaches

The Ullmann condensation is a cornerstone in the synthesis of N-arylanthranilic acids, the direct precursors to acridones. This copper-catalyzed reaction involves the coupling of an o-halo-benzoic acid with an aniline (B41778) derivative. For the synthesis of 1,7-dihydroxyacridone, this would typically involve the condensation of a suitably substituted o-chlorobenzoic acid with a p-aminophenol derivative, or a similar coupling strategy. The resulting N-phenylanthranilic acid is then cyclized to form the acridone ring.

The traditional cyclization of N-phenylanthranilic acid to acridone is often accomplished by heating in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). This intramolecular Friedel-Crafts acylation proceeds via an electrophilic attack of the carboxylic acid onto the adjacent aromatic ring.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| o-Chlorobenzoic acid | Aniline | Copper | N-Phenylanthranilic acid | scribd.com |

| N-Phenylanthranilic acid | Concentrated H₂SO₄ | Heat | Acridone | scribd.com |

Key Research Findings:

The Ullmann condensation typically requires a copper catalyst, which can be in the form of copper powder or a copper salt, and is often carried out at elevated temperatures in a high-boiling polar solvent.

The cyclization step is an acid-catalyzed intramolecular electrophilic substitution. The choice of acid and reaction conditions can influence the yield and purity of the resulting acridone.

Alternative and Milder Cyclization Methodologies

The harsh acidic conditions and high temperatures associated with traditional acridone synthesis can be incompatible with sensitive functional groups. This has led to the exploration of alternative and milder cyclization methods.

One such approach involves the use of phosphorus oxychloride (POCl₃) for the cyclization of N-phenylanthranilic acids. This reagent can effect cyclization under less forcing conditions compared to strong acids. Another strategy employs Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which is a powerful yet often milder dehydrating agent for intramolecular acylations.

More contemporary methods focus on transition-metal-catalyzed C-H activation and amination reactions, which can provide more direct and efficient routes to the acridone core. For instance, palladium-catalyzed intramolecular C-H amination of N-aryl-2-aminobenzoic acids offers a modern alternative to the classical cyclization.

| Precursor | Reagent/Catalyst | Method | Advantage |

| N-Phenylanthranilic acid | POCl₃ | Cyclization | Milder conditions than H₂SO₄ |

| N-Phenylanthranilic acid | Eaton's Reagent | Cyclization | Efficient dehydration |

| N-Aryl-2-aminobenzoic acid | Palladium catalyst | C-H Amination | High efficiency, milder conditions |

Targeted Chemical Derivatization of the Acridone Scaffold

The biological activity of acridone derivatives can be finely tuned by the introduction of various functional groups at different positions of the tricyclic system. For this compound, the two hydroxyl groups offer reactive sites for targeted chemical modifications, enabling the synthesis of a diverse library of analogues.

Regioselective Hydroxylation and Alkylation Strategies

The precise introduction of additional hydroxyl groups or the selective alkylation of the existing ones in this compound is a key strategy for modifying its properties.

Regioselective Hydroxylation: Direct regioselective C-H hydroxylation of the acridone core is challenging but can be achieved using modern catalytic methods. Transition-metal-catalyzed C-H activation, directed by a suitable functional group on the acridone ring, can enable the introduction of a hydroxyl group at a specific position.

Regioselective Alkylation: The presence of two hydroxyl groups in this compound necessitates regioselective alkylation to avoid the formation of mixtures of products. This can be achieved through several strategies:

Difference in Acidity: The acidity of the two hydroxyl groups may differ based on their electronic environment, allowing for selective deprotonation and subsequent alkylation of the more acidic proton under carefully controlled conditions.

Protecting Groups: A common strategy involves the use of protecting groups to selectively block one hydroxyl group while the other is being alkylated. The protecting group can then be removed in a subsequent step. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal.

Steric Hindrance: The steric environment around the hydroxyl groups can also influence the regioselectivity of alkylation, with less hindered positions being more accessible to bulky alkylating agents.

| Strategy | Description | Key Consideration |

| Difference in Acidity | Exploiting the pKa difference between the 1-OH and 7-OH for selective deprotonation. | Precise control of base stoichiometry and reaction temperature. |

| Protecting Groups | Temporarily blocking one hydroxyl group to direct alkylation to the other. | Orthogonality of protecting groups if multiple steps are needed. |

| Steric Hindrance | Utilizing bulky reagents that preferentially react at the less sterically hindered hydroxyl group. | Size and shape of both the substrate and the alkylating agent. |

Introduction of Diverse Functional Groups and Substituents

Beyond hydroxylation and alkylation, a wide array of other functional groups can be introduced onto the acridone scaffold to modulate its physicochemical and biological properties. Common functional group transformations include:

Nitration and Reduction: Electrophilic nitration of the acridone ring, followed by reduction of the nitro group, provides a route to aminoacridones. These amino groups can then be further functionalized.

Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can be achieved through electrophilic halogenation. These halogenated acridones can then serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Acylation: Friedel-Crafts acylation can be used to introduce acyl groups onto the aromatic rings of the acridone core.

The positions of these substitutions are governed by the directing effects of the existing substituents on the acridone ring.

Multi-component Synthesis Approaches for Acridone Analogs

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a complex product, offer an efficient and atom-economical approach to generate libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of quinoline (B57606) and acridine (B1665455) derivatives.

For instance, a one-pot condensation of an aldehyde, a dimedone, and an aniline derivative can lead to the formation of tetrahydroacridinone structures. By employing a substituted aniline, such as an aminophenol, and a suitably functionalized aldehyde, this approach could be adapted to synthesize analogs of this compound. The versatility of MCRs allows for the rapid generation of a wide range of analogs by simply varying the starting components.

Biosynthetic Investigations of Acridone Scaffolds

The biosynthesis of the acridone scaffold, the core structure of this compound, is a complex process involving multiple enzymatic steps. Understanding these pathways is crucial for developing synthetic strategies and for the potential biotechnological production of these valuable compounds.

Acridone alkaloids are predominantly found in the plant family Rutaceae, which includes citrus fruits and the medicinal herb Ruta graveolens (common rue). These compounds are distributed throughout the plant, including the bark, wood, leaves, and roots, with particularly high concentrations often found in the roots and in cell suspension cultures. While the presence of a wide variety of acridone alkaloids in these sources is well-documented, specific reports on the isolation of this compound from natural botanical sources are not extensively detailed in the available scientific literature. The general method for extracting and isolating acridone alkaloids from plant material involves several key steps. The process typically begins with the extraction of the plant material using a suitable solvent to create a crude extract. This is followed by a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate the individual compounds and isolate the desired acridone alkaloid.

The biosynthesis of the acridone core originates from precursors derived from primary metabolism. The initial building blocks are anthranilate, which comes from the shikimate pathway, and malonyl-CoA, a key component in fatty acid synthesis. The formation of the acridone scaffold is catalyzed by a series of key enzymes.

A pivotal enzyme in this pathway is anthranilate N-methyltransferase (ANMT) . This enzyme catalyzes the methylation of anthranilate to form N-methylanthranilate. This is a critical branching point, diverting anthranilate from primary metabolic pathways towards the biosynthesis of acridone alkaloids.

Following this, N-methylanthranilate is activated by the attachment of coenzyme A (CoA) to form N-methylanthraniloyl-CoA. The subsequent and central step in the formation of the acridone ring system is catalyzed by acridone synthase (ACS) . Acridone synthase belongs to the family of type III polyketide synthases. It facilitates the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. This reaction proceeds through a series of decarboxylative condensations, ultimately leading to the cyclization of the polyketide intermediate to form the characteristic tricyclic acridone structure.

| Enzyme | Substrate(s) | Product | Function in Acridone Biosynthesis |

| Anthranilate N-methyltransferase (ANMT) | Anthranilate, S-adenosyl-methionine | N-methylanthranilate | Commits anthranilate to the acridone pathway. |

| Acridone Synthase (ACS) | N-methylanthraniloyl-CoA, 3x Malonyl-CoA | 1,3-dihydroxy-N-methylacridone, 4 CoA, 3 CO2 | Catalyzes the key condensation and cyclization reactions to form the acridone scaffold. |

The low yield of many valuable secondary metabolites from their natural plant sources has driven the development of metabolic engineering strategies for their production in microbial hosts. Escherichia coli is a commonly used host for this purpose due to its rapid growth, well-understood genetics, and the availability of a wide range of genetic tools. The heterologous production of acridone alkaloids in E. coli has been successfully demonstrated, providing a promising alternative to extraction from plants.

This approach involves the introduction of the necessary biosynthetic genes from the plant into the microbial host. For the production of the acridone core, this typically includes the genes encoding for anthranilate N-methyltransferase and acridone synthase. By expressing these enzymes in E. coli, the bacterium can be engineered to convert its endogenous metabolites into the desired acridone compounds.

A significant challenge in the heterologous production of plant secondary metabolites is ensuring an adequate supply of the necessary precursor molecules in the microbial host. The production of the acridone scaffold relies on two key precursors: anthranilate (derived from the shikimate pathway) and malonyl-CoA. The natural intracellular concentrations of these precursors in E. coli are often insufficient to support high-level production of the target compound. Therefore, metabolic engineering strategies are employed to enhance the flux towards these precursors.

Shikimate Pathway Optimization: The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids, including tryptophan, from which anthranilate is derived. ollois.comnih.govhomeopathyschool.com To increase the availability of anthranilate, several genetic modifications can be made to the E. coli host. These can include:

Removal of feedback inhibition mechanisms that naturally regulate the pathway. This can be achieved by introducing mutations in key enzymes that make them insensitive to the inhibitory effects of downstream products.

Blocking competing pathways that drain intermediates from the shikimate pathway away from anthranilate production.

Malonyl-CoA Supply Optimization: Malonyl-CoA is a critical building block for a wide range of biosynthetic pathways, including fatty acid and polyketide synthesis. In E. coli, the intracellular pool of malonyl-CoA is tightly regulated and can be a limiting factor for the production of acridone alkaloids. Strategies to increase the availability of malonyl-CoA include:

Overexpression of acetyl-CoA carboxylase (ACC) , the enzyme responsible for the conversion of acetyl-CoA to malonyl-CoA.

Increasing the supply of acetyl-CoA , the direct precursor to malonyl-CoA. This can be achieved by engineering central carbon metabolism.

Downregulation of competing pathways that consume malonyl-CoA, such as fatty acid biosynthesis.

| Precursor | Metabolic Pathway | Optimization Strategies in E. coli |

| Anthranilate | Shikimate Pathway | - Overexpression of pathway enzymes- Removal of feedback inhibition- Blocking of competing pathways |

| Malonyl-CoA | Central Carbon Metabolism | - Overexpression of acetyl-CoA carboxylase (ACC)- Increasing acetyl-CoA supply- Downregulation of fatty acid biosynthesis |

Research Perspectives and Future Directions

Development of Next-Generation Acridone-Based Research Probes and Lead Compounds

The acridone (B373769) core is a foundational structure for developing new scientific tools and therapeutic leads. Natural products are frequently considered critical starting points, or "lead molecules," for discovering potent compounds. nih.gov Acridone alkaloids, found in various plant species, have demonstrated a wide array of biological activities, including anticancer and antiviral properties, making them attractive candidates for lead compound development. researchgate.netproquest.comnih.gov

The process involves refining promising "hit" compounds into more viable "lead" candidates by optimizing properties such as potency, selectivity, and solubility. frontiersin.org Structure-activity relationship (SAR) studies on acridone derivatives, such as the alkaloid glyfoline, have been conducted to understand how chemical modifications affect their biological activity. nih.gov For instance, studies on pyridoacridines, a related class of marine-derived alkaloids, show how modifications to the parent moiety can lead to derivatives with diverse pharmacological activities, cementing their role as prospective lead compounds. nih.gov The inherent blue-green fluorescence of the acridone core is a particularly valuable property, enabling the development of fluorescent probes for applications like DNA sequencing and monitoring enzymatic systems without the need for clinical development. researchgate.netwikipedia.org

Future work on 1,7-dihydroxyacridone will likely involve synthesizing a library of derivatives to explore their potential as selective research probes and to identify lead compounds with optimized activity profiles, building on the knowledge gained from other acridone alkaloids.

| Acridone Compound/Class | Investigated Activity | Key Finding/Application | Reference |

|---|---|---|---|

| Pyridoacridines | Anticancer, Anti-inflammatory, Antimicrobial | Serve as lead compounds for synthesizing derivatives with diverse pharmacological activities. | nih.gov |

| Glyfoline | Cytotoxicity | Structure-activity relationship studies inform the design of more potent cytotoxic agents. | nih.gov |

| Buxifoliadine E | Antiproliferative (Cancer) | Inhibits cancer cell proliferation through the Erk signaling pathway. | proquest.com |

| Acronycine | Anticancer | A well-known acridone alkaloid that inhibits cell division. | wikipedia.orgnih.gov |

Elucidation of Undefined Molecular Targets and Mechanistic Pathways

A critical area of ongoing research is the identification of the precise molecular targets and the mechanisms through which acridone alkaloids exert their biological effects. While broad activities are known, the specific proteins and pathways involved are often not fully understood. proquest.com

Recent studies on various acridone derivatives have begun to illuminate these pathways. For example, molecular docking and in silico studies have been employed to predict interactions, as seen in the investigation of acridone alkaloids against the SARS-CoV-2 main protease. nih.gov Experimental approaches have identified that the acridone alkaloid buxifoliadine E suppresses cancer cell proliferation by inhibiting the Erk signaling pathway. proquest.com Similarly, newly synthesized 1,3-dihydroxyacridone derivatives have been shown to inhibit the Akt pathway, with molecular modeling suggesting that 3-phosphoinositide-dependent kinase-1 (PDK1) could be a direct molecular target. nih.gov

For this compound, future research will need to employ a combination of computational predictions and experimental validation to identify its specific molecular targets. This process is essential for understanding its function and for the rational design of more selective and potent derivatives for use as research tools.

Optimization of Biosynthetic Routes for Sustainable Production in Research

The production of acridone alkaloids for research purposes often relies on extraction from natural sources, which can be inefficient and unsustainable. rsc.org Consequently, a key research direction is the development of optimized biosynthetic routes using metabolic engineering and synthetic biology. The biosynthetic pathway for acridone alkaloids is a subject of study, with dedicated entries in databases like the KEGG PATHWAY database. genome.jp

A promising strategy for sustainable production is the heterologous expression of biosynthetic genes in microbial hosts. Researchers have successfully synthesized acridone derivatives in Escherichia coli by introducing genes for acridone synthase (ACS) and other necessary enzymes. nih.gov This approach allows for the production of specific compounds and can be optimized to increase yields. For instance, overexpressing acetyl-coenzyme A carboxylase (ACC) genes was used to boost the supply of the precursor malonyl-CoA, leading to higher production of 1,3-dihydroxy-9(10H)-acridone and 1,3-dihydroxy-10-methylacridone. nih.gov

Further research is needed to fully elucidate the biosynthetic pathway of this compound and to engineer microbial systems for its sustainable and scalable production, thereby ensuring a reliable supply for research applications. nih.gov Green chemistry principles, such as the use of supercritical fluid technology for extraction and purification, also offer more environmentally friendly alternatives to conventional methods. rsc.org

Integration of Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

To gain a comprehensive understanding of the biological effects of acridone alkaloids, researchers are increasingly turning to "omics" technologies. These high-throughput methods—including proteomics (the study of proteins) and metabolomics (the study of metabolites)—provide a systems-level view of cellular responses to a compound, helping to uncover its mechanism of action and identify molecular targets. frontiersin.orgnih.gov The integration of multiple omics datasets is a powerful strategy for natural product target discovery. nih.govmaxapress.com

Proteomics has been used to investigate the effects of an acridone derivative on CCRF-CEM cells. nih.gov This analysis provided a detailed quantitative map of histone post-translational modifications, revealing that the compound induced changes associated with transcription-silencing and DNA damage repair pathways. nih.gov

Metabolomics, the comprehensive analysis of small molecules, offers a direct snapshot of an organism's phenotype. frontiersin.org Untargeted metabolomics has been applied to compare the alkaloid profiles in different growth stages of plants, extending the known repository of alkaloids and aiding in the understanding of their physiological roles. nih.govplos.org This approach can be used to study how this compound affects the metabolic networks within a cell, providing clues to its mechanism of action. nih.gov

Future studies on this compound will benefit from these omics approaches to build a holistic picture of its biological impact, moving beyond single-target interactions to a network-level understanding.

| Omics Technology | Research Application | Key Insights Gained | Reference |

|---|---|---|---|

| Proteomics | Characterize histone modifications in cells treated with an acridone derivative. | Revealed alterations in histone post-translational modifications linked to DNA damage repair and transcriptional regulation. | nih.gov |

| Metabolomics | Compare alkaloid repertoires in young vs. mature leaves of Mitragyna speciosa. | Identified a high variance in metabolite levels and extended the known alkaloid repository for the plant. | nih.govplos.org |

| Multi-Omics Integration | General strategy for natural product target discovery. | Combines genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of a compound's mechanism of action. | nih.govmaxapress.com |

Exploration of New Application Avenues in Chemical Biology (Excluding Clinical Development)

Beyond their potential as therapeutic leads, acridone alkaloids possess properties that make them valuable tools for basic research in chemical biology. Chemical biology seeks to use chemical tools to study and manipulate biological systems. The unique characteristics of the acridone scaffold can be exploited for novel, non-clinical applications.

The most notable feature of acridone alkaloids is their intrinsic fluorescence. wikipedia.org This property allows them to be used as fluorescent probes to visualize cellular components and processes. For example, acridone-based fluorophores have been employed in DNA sequencing, the detection of specific biomolecules, and for monitoring enzyme activity. researchgate.net Because the fluorescence is inherent to the molecule, it avoids the need for attaching a separate fluorescent tag, which can sometimes alter the molecule's behavior.

The ability of acridones to intercalate into DNA has also been leveraged in the design of molecular probes for studying DNA structure and interactions. benthamdirect.com Future research could focus on synthesizing derivatives of this compound with tailored photophysical properties (e.g., altered excitation/emission wavelengths or enhanced quantum yield) to create a new generation of probes for live-cell imaging and biosensing applications. These chemical biology tools would advance the study of fundamental biological processes, entirely separate from any potential clinical development path.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.